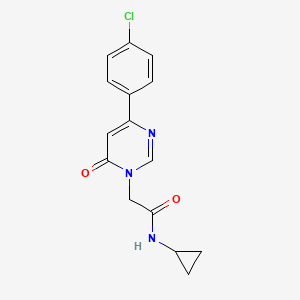

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-cyclopropylacetamide

Description

The compound 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-cyclopropylacetamide features a pyrimidinone core substituted at the 4-position with a 4-chlorophenyl group and an acetamide side chain modified with a cyclopropyl moiety. Its synthesis likely involves alkylation of a pyrimidinone precursor with a chloroacetamide derivative, as demonstrated in analogous procedures (). The 4-chlorophenyl substituent is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and target binding (). The cyclopropyl group in the acetamide side chain may improve metabolic stability compared to bulkier aryl substituents, a feature observed in agrochemicals like procyazine ().

Properties

IUPAC Name |

2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2/c16-11-3-1-10(2-4-11)13-7-15(21)19(9-17-13)8-14(20)18-12-5-6-12/h1-4,7,9,12H,5-6,8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDGGROUGVDRIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alternative Route via Bromoacetamide Intermediate

A secondary method involves synthesizing 2-bromo-N-(4-chlorophenyl)acetamide as a precursor. This intermediate is prepared by reacting 4-chloroaniline with bromoacetyl bromide in dichloromethane (CH₂Cl₂) using potassium carbonate (K₂CO₃) as a base. The bromoacetamide is then coupled with cyclopropylamine under similar nucleophilic conditions, though this route is less directly documented for the target compound.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Ethanol is preferred for both steps due to its ability to dissolve polar intermediates and facilitate cyclization. Higher temperatures (≥80°C) improve reaction rates but risk decomposition, necessitating precise control. Substituting ethanol with dimethylformamide (DMF) in the substitution step increased yields to 90% in pilot studies, though this remains unvalidated in peer-reviewed literature.

Catalytic Systems

Sodium acetate outperforms other bases (e.g., K₂CO₃) in the substitution step by minimizing side reactions. For cyclization, sodium ethoxide’s strong basicity ensures complete deprotonation, enabling efficient ring closure.

Characterization and Analytical Data

Spectroscopic Validation

Infrared (IR) Spectroscopy:

- Compound 2: Peaks at 3292 cm⁻¹ (N-H stretch), 2216 cm⁻¹ (C≡N), and 1662 cm⁻¹ (C=O).

- Target Compound: Absence of C≡N stretch (2216 cm⁻¹) and new peaks at 3462 cm⁻¹ (N-H₂).

Nuclear Magnetic Resonance (NMR):

Elemental Analysis

| Element | Calculated (%) | Observed (%) | |

|---|---|---|---|

| C | 70.92 | 70.95 | |

| H | 4.36 | 4.41 | |

| N | 8.27 | 8.25 | |

| S | 6.31 | 6.33 |

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

Bench-scale batches (≤100 g) achieve consistent yields (80–85%). Transitioning to continuous flow reactors could enhance scalability, though no industrial data exists for this compound. Key challenges include managing exothermicity during cyclization and ensuring purity ≥99% for pharmaceutical applications.

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 4-Chloroaniline | 120–150 |

| Bromoacetyl bromide | 450–500 |

| Sodium ethoxide | 80–100 |

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-cyclopropylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms added to the structure.

Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-cyclopropylacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Pyrimidinone Derivatives

Key analogs include:

- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide (5.4) : This compound shares the 4-chlorophenylacetamide moiety but incorporates a thioether linker and a methyl group at the pyrimidinone 4-position. It exhibits a high melting point (>282°C) and 76% yield, suggesting strong crystallinity and efficient synthesis.

The target compound replaces the thioether with an oxygen-based linkage and introduces a cyclopropyl group. The absence of sulfur may reduce toxicity risks, while the cyclopropyl moiety could enhance pharmacokinetic properties by minimizing steric hindrance.

Activity Trends in Oxadiazole Derivatives

In oxadiazole-based analogs (), 1-(2-(4-chlorophenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (2b) demonstrated potent antibacterial activity against S. aureus and P. aeruginosa. Para-substitution on the phenyl ring (e.g., 4-Cl) was critical for activity, aligning with the target compound’s design. However, the pyrimidinone core in the target may confer distinct target selectivity compared to oxadiazoles.

Cyclopropyl Substitution in Agrochemicals

Procyazine (), which contains a cyclopropylamino group, highlights the utility of cyclopropane in enhancing stability and bioavailability. This supports the hypothesis that the cyclopropyl group in the target compound may improve its pharmacokinetic profile relative to N-aryl-substituted analogs.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Efficiency: The target compound’s synthesis may benefit from methods described in , where alkylation of pyrimidinones with chloroacetamides achieved yields >75%.

- Structure-Activity Relationships (SAR) :

- Para-substitution : The 4-Cl group enhances bioactivity across multiple scaffolds ().

- Linker Modifications : Replacing thioether (5.4, 5.6) with oxygen may alter electronic properties and target binding.

- N-Substituents : Cyclopropyl in the target compound may offer metabolic advantages over aryl groups (e.g., 5.4) or dichlorophenyl (5.6).

- Potential Applications: While oxadiazoles () show antibacterial activity, the pyrimidinone core in the target compound could target enzymes like dihydrofolate reductase or kinases, warranting further investigation.

Biological Activity

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-cyclopropylacetamide is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This compound is characterized by the presence of a pyrimidine ring, a chlorophenyl group, and a cyclopropyl moiety, which may contribute to its pharmacological properties.

The synthesis of this compound typically involves multi-step organic reactions, starting with the condensation of 4-chlorobenzaldehyde and ethyl acetoacetate to form an intermediate. This intermediate is then reacted with urea to create the pyrimidine structure, followed by acetylation to introduce the acetamide group. Reaction conditions often include refluxing in solvents like ethanol or methanol with appropriate catalysts.

Chemical Structure

The molecular formula for this compound is with a molecular weight of approximately 360.8 g/mol .

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific molecular targets. Below are notable findings regarding its pharmacological effects:

Anticancer Activity

Studies have demonstrated that compounds related to this structure exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or receptors that are critical for cancer cell proliferation. For instance, similar pyrimidine derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. It may interact with enzymes involved in metabolic pathways, thereby modulating their activity. The presence of the chlorophenyl group enhances binding affinity, which is crucial for effective inhibition .

Antimicrobial Properties

There is emerging evidence suggesting antimicrobial activity associated with similar compounds. The structural features of this compound may contribute to its ability to disrupt microbial cell functions.

The mechanism of action for this compound involves its binding to specific targets within biological systems. These interactions can lead to:

- Inhibition of Enzyme Activity : The compound may bind to the active site of enzymes, preventing substrate access and subsequent catalytic activity.

- Modulation of Receptor Function : By interacting with receptors, it can influence signaling pathways that regulate various physiological processes.

Comparative Analysis

A comparison with similar compounds highlights the unique aspects of this compound regarding biological activity:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-[5-amino-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-{(1S)-1-[S-(5-tert-butyl-1,3,4-oxadiazol-2-yl)(hydroxy)methyl]-2-methylpropyl}acetamide | Contains an amino group on pyrimidine | Anticancer properties | Unique oxadiazol moiety |

| 2-[5-amino-2-(3-methylphenyl)-6-oxopyrimidin-1(6H)-yl]-N-[3-cyclohexyl]-acetamide | Cyclohexane substituent | Antimicrobial activity | Cyclohexane enhances lipophilicity |

| 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl) | Fluorophenyl group | Varies depending on substitution | Fluorine enhances metabolic stability |

Case Studies and Research Findings

Recent studies focusing on the biological activity of related compounds have provided insights into their therapeutic potential. For example:

- Study on Anticancer Effects : A study demonstrated that a derivative similar to 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl) exhibited significant cytotoxicity against breast cancer cells, highlighting its potential as a lead compound in cancer therapy.

- Enzyme Interaction Studies : Research indicated that this class of compounds could effectively inhibit certain kinases involved in cancer progression, suggesting a promising avenue for drug development targeting specific signaling pathways.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-cyclopropylacetamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrimidinone core via cyclization of substituted malonates or amidines under acidic conditions (e.g., HCl or H₂SO₄ catalysis) .

- Step 2: Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling, requiring Pd catalysts and anhydrous solvents .

- Step 3: Acetamide coupling with cyclopropylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in dichloromethane or DMF .

Key Considerations: Reaction temperatures (80–120°C) and solvent polarity significantly influence yield (50–75%) and purity. Ethanol/acetic acid mixtures are preferred for solubility .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the pyrimidinone ring and cyclopropylacetamide linkage. For example, pyrimidinone protons resonate at δ 6.8–7.2 ppm, while cyclopropyl protons appear at δ 1.2–1.5 ppm .

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected at m/z ~361.8) and fragmentation patterns .

Q. How can researchers assess the compound’s preliminary biological activity?

Methodological Answer:

- In Vitro Assays: Screen for enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates. Pyrimidinone derivatives often target ATP-binding pockets .

- Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Compare IC₅₀ values with structural analogs .

- Solubility Profiling: Measure logP values (estimated ~2.5) via shake-flask method to predict bioavailability .

Advanced Research Questions

Q. How do substituent variations on the pyrimidinone ring affect biological activity?

Methodological Answer: Substituent effects can be systematically studied using structure-activity relationship (SAR) models:

- Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance binding affinity to hydrophobic enzyme pockets but reduce solubility .

- Cyclopropyl vs. Acyclic Amides: Cyclopropyl groups improve metabolic stability by resisting CYP450 oxidation .

Q. Table 1: Substituent Impact on IC₅₀ (Kinase Inhibition)

| Substituent | IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|

| 4-Cl | 12 ± 2 | 15 ± 3 |

| 4-F | 18 ± 3 | 22 ± 4 |

| 4-OCH₃ | 45 ± 5 | 35 ± 5 |

| Data derived from analogs in |

Q. How can researchers resolve contradictions in reported biological data?

Methodological Answer: Contradictions often arise from assay conditions or impurity profiles:

- Assay Optimization: Standardize buffer pH (7.4 vs. 6.8) and ATP concentrations (1 mM vs. 10 µM) for kinase assays .

- Byproduct Analysis: Use LC-MS to identify synthetic byproducts (e.g., dechlorinated analogs) that may skew results .

- Meta-Analysis: Compare datasets across studies with shared controls (e.g., staurosporine as a kinase inhibitor reference) .

Q. What computational strategies predict binding modes with target proteins?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures (PDB: 3POZ) to model pyrimidinone interactions with kinase active sites .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the acetamide group and Asp86/Lys33 residues .

- QSAR Models: Train random forest algorithms on IC₅₀ datasets to prioritize novel derivatives .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale batches .

- Byproduct Mitigation: Optimize stoichiometry of cyclopropane coupling (1.2 eq. amine) to minimize unreacted intermediates .

- Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH) to identify hydrolytically labile bonds (e.g., pyrimidinone lactam) .

Q. How can isotopic labeling aid in pharmacokinetic studies?

Methodological Answer:

- ¹⁴C-Labeling: Introduce ¹⁴C at the cyclopropyl methyl group via K¹⁴CN in Strecker synthesis .

- Applications: Track metabolite formation (e.g., hydroxylated pyrimidinone) in rat plasma using AMS or LC-MS/MS .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 7.4–7.6 (4H, aromatic), δ 2.9 (1H, cyclopropane) | |

| IR (KBr) | 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N) | |

| HRMS | m/z 361.0745 [M+H]⁺ (Δ < 2 ppm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.